molecular formula C22H18O4 B4730346 bis(2-methylphenyl) isophthalate

bis(2-methylphenyl) isophthalate

Cat. No.: B4730346
M. Wt: 346.4 g/mol
InChI Key: LIBNNSNDAMJTFG-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl) isophthalate is an ester derivative of isophthalic acid, where the two hydroxyl groups of the acid are replaced by 2-methylphenol (o-cresol) substituents. Its structure consists of a central isophthalate core (benzene-1,3-dicarboxylate) linked to two 2-methylphenyl groups. Potential applications may include use as a plasticizer, polymer additive, or intermediate in organic synthesis, though specific data on its industrial or biological roles are absent in the referenced materials.

Properties

IUPAC Name

bis(2-methylphenyl) benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-15-8-3-5-12-19(15)25-21(23)17-10-7-11-18(14-17)22(24)26-20-13-6-4-9-16(20)2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBNNSNDAMJTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Bis(2-ethylhexyl) Isophthalate

Key Features :

  • Structure : Branched alkyl chains (2-ethylhexyl groups) attached to the isophthalate core .
  • Molecular Weight : 366.48 g/mol (C24H38O4) .
  • Thermal Stability : Detected in recycled plastics at 160°C–250°C, with degradation products varying by temperature .
  • Applications : Common plasticizer; used in polyvinyl chloride (PVC) and other polymers .
  • Binding Affinity : Exhibits a binding energy of −5.0 kcal/mol with α-amylase, comparable to metformin in molecular docking studies .

Comparison :

  • The branched alkyl chains of bis(2-ethylhexyl) isophthalate enhance flexibility and reduce crystallinity in polymers compared to aromatic substituents like 2-methylphenyl. Its higher molecular weight may also improve thermal stability relative to smaller esters.

Diphenyl Isophthalate

Key Features :

  • Structure : Phenyl groups attached to the isophthalate core .
  • Molecular Weight : 318.33 g/mol (C20H14O4) .
  • Applications : Used in liquid crystalline polymers; copolymers with terephthalate units exhibit tunable thermal transitions .

Comparison :

  • The absence of methyl groups on the phenyl rings (vs. Diphenyl isophthalate’s rigid structure contrasts with the more flexible bis(2-ethylhexyl) derivative.

Bis[2-(4-bromophenyl)-2-oxoethyl] Isophthalate

Key Features :

  • Structure : Brominated aromatic substituents with ketone groups .
  • Molecular Weight : 560.19 g/mol (C24H16Br2O6) .

Comparison :

  • Bromine atoms increase molecular weight and may enhance flame-retardant properties. The ketone groups introduce polarity, affecting solubility and reactivity compared to non-functionalized esters.

Dibutyl Phthalate (DBP) and Di(2-ethylhexyl) Phthalate (DEHP)

Key Features :

  • DEHP : Branched alkyl chains; persists at 250°C .
  • Applications : Ubiquitous plasticizers with well-documented toxicity concerns .

Comparison :

  • Bis(2-methylphenyl) isophthalate’s aromatic substituents may reduce volatility compared to DBP but could introduce toxicity risks akin to DEHP. Regulatory data for this compound are unavailable, unlike DEHP, which is restricted in some applications .

Research Findings and Data Tables

Table 1: Comparative Properties of Isophthalate Esters

Compound Molecular Formula Molecular Weight (g/mol) Thermal Stability (°C) Binding Energy (kcal/mol) Applications References
This compound* C22H18O4 346.38 Not reported Not reported Inferred: Polymer additive
Bis(2-ethylhexyl) isophthalate C24H38O4 366.48 Stable up to 250°C −5.0 (α-amylase) Plasticizers
Diphenyl isophthalate C20H14O4 318.33 Not reported Not reported Liquid crystalline polymers
Dibutyl phthalate (DBP) C16H22O4 278.34 Degrades at 160–200°C Not reported Plasticizers

Table 2: Thermal Degradation Products of Phthalate/Isophthalate Esters ()

Temperature (°C) Detected Compounds Relative Abundance
160 Dibutyl phthalate, DEHP, dibutyl isophthalate DBP: 3%
200 Dibutyl isophthalate, DINP DBP absent
250 DBP, DEHP Trace amounts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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